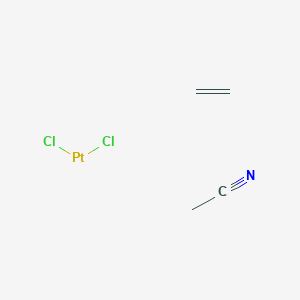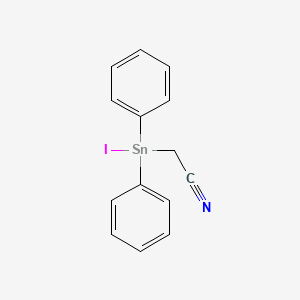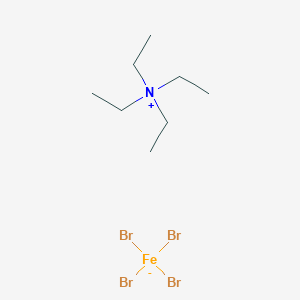
Tetrabromoiron(1-);tetraethylazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraethylammonium tetrabromoferrate is an inorganic compound with the chemical formula C₈H₂₀Br₄FeN. It is a quaternary ammonium salt containing tetraethylammonium cations and tetrabromoferrate anions. This compound is known for its unique properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetraethylammonium tetrabromoferrate can be synthesized through the reaction of tetraethylammonium bromide with ferric bromide. The reaction typically occurs in an aqueous solution, where the tetraethylammonium bromide acts as a source of tetraethylammonium ions, and ferric bromide provides the tetrabromoferrate ions. The reaction can be represented as follows:
(C2H5)4NBr+FeBr3→(C2H5)4N[FeBr4]
The reaction is usually carried out at room temperature, and the product is obtained by slow evaporation of the solvent, resulting in the formation of crystalline tetraethylammonium tetrabromoferrate .
Industrial Production Methods
Industrial production methods for tetraethylammonium tetrabromoferrate are similar to the laboratory synthesis but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and controlled evaporation techniques to obtain the crystalline compound.
Chemical Reactions Analysis
Types of Reactions
Tetraethylammonium tetrabromoferrate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the tetrabromoferrate anion is oxidized to higher oxidation states.
Reduction: It can also undergo reduction reactions, where the ferric ion in the tetrabromoferrate anion is reduced to ferrous ion.
Substitution: The compound can participate in substitution reactions, where the bromide ions are replaced by other halide ions or ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halide salts for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state iron complexes, while reduction reactions may produce ferrous complexes. Substitution reactions can result in the formation of tetraethylammonium salts with different halide ions.
Scientific Research Applications
Tetraethylammonium tetrabromoferrate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other iron-containing compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of bioinorganic chemistry.
Industry: It is used in the production of magnetic materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of tetraethylammonium tetrabromoferrate involves its interaction with molecular targets and pathways. The compound can block autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors. These interactions result in various physiological effects, including vasodilation and inhibition of potassium channel activity .
Comparison with Similar Compounds
Similar Compounds
Tetraethylammonium tetrachloroferrate: Similar in structure but contains chloride ions instead of bromide ions.
Tetraethylammonium tetrafluoroborate: Contains tetrafluoroborate anions instead of tetrabromoferrate anions.
Tetraethylammonium bromide: Contains only bromide ions without the iron component.
Uniqueness
Tetraethylammonium tetrabromoferrate is unique due to the presence of the tetrabromoferrate anion, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial use .
Properties
Molecular Formula |
C8H20Br4FeN |
|---|---|
Molecular Weight |
505.71 g/mol |
IUPAC Name |
tetrabromoiron(1-);tetraethylazanium |
InChI |
InChI=1S/C8H20N.4BrH.Fe/c1-5-9(6-2,7-3)8-4;;;;;/h5-8H2,1-4H3;4*1H;/q+1;;;;;+3/p-4 |
InChI Key |
SXRJAJVMBPWRLV-UHFFFAOYSA-J |
Canonical SMILES |
CC[N+](CC)(CC)CC.[Fe-](Br)(Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-piperidin-1-yl-7-(trifluoromethyl)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B13732278.png)

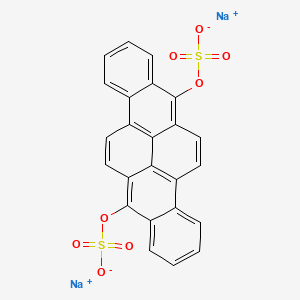
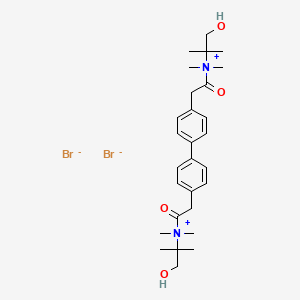



![1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene](/img/structure/B13732331.png)
![3,6,9,12,15,18,32,35,38,41,44,47-Dodecaoxaheptacyclo[28.28.1.120,49.02,55.019,24.026,31.048,53]hexaconta-1(58),2(55),19,21,23,26,28,30,48(53),49,51,56-dodecaene](/img/structure/B13732333.png)
![2,9,11-triazapentacyclo[10.8.0.02,10.04,8.015,20]icosa-1(12),3,5,8,10,13,15,17,19-nonaene](/img/structure/B13732342.png)

![4-methoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate](/img/structure/B13732346.png)
